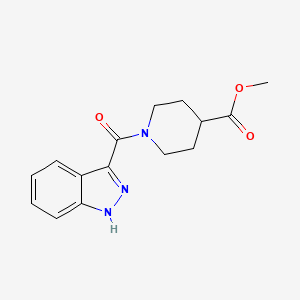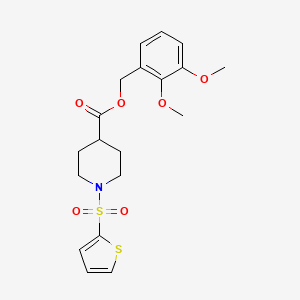![molecular formula C19H17ClN2O5S B7453061 [2-(2-chloro-5-methylsulfonylanilino)-2-oxoethyl] 2-(1H-indol-3-yl)acetate](/img/structure/B7453061.png)
[2-(2-chloro-5-methylsulfonylanilino)-2-oxoethyl] 2-(1H-indol-3-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(2-chloro-5-methylsulfonylanilino)-2-oxoethyl] 2-(1H-indol-3-yl)acetate is a compound that has gained attention in the scientific community due to its potential applications in research. The compound is a synthetic derivative of indole-3-acetic acid, a plant hormone that regulates growth and development. The purpose of
Wirkmechanismus
The mechanism of action of [2-(2-chloro-5-methylsulfonylanilino)-2-oxoethyl] 2-(1H-indol-3-yl)acetate is not fully understood, but it is thought to involve the inhibition of IDO activity. IDO is an enzyme that is involved in the metabolism of tryptophan, an amino acid that is essential for T cell function. By inhibiting IDO activity, [2-(2-chloro-5-methylsulfonylanilino)-2-oxoethyl] 2-(1H-indol-3-yl)acetate may enhance the immune response to cancer cells and other pathogens.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [2-(2-chloro-5-methylsulfonylanilino)-2-oxoethyl] 2-(1H-indol-3-yl)acetate are not well characterized, but it is known to have an effect on the immune system. Specifically, it has been shown to inhibit the activity of IDO, which is involved in the regulation of the immune response. It is also thought to have an effect on the metabolism of tryptophan, an essential amino acid that is involved in T cell function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of [2-(2-chloro-5-methylsulfonylanilino)-2-oxoethyl] 2-(1H-indol-3-yl)acetate is its potential use in cancer research. It has been shown to inhibit the growth of cancer cells in vitro, and may have potential as a therapeutic agent for the treatment of cancer. However, one limitation is that the mechanism of action is not fully understood, and further research is needed to fully characterize its effects.
Zukünftige Richtungen
There are several future directions for research on [2-(2-chloro-5-methylsulfonylanilino)-2-oxoethyl] 2-(1H-indol-3-yl)acetate. One area of interest is the study of its effects on the immune system, particularly its role in the regulation of the immune response to cancer cells. Another area of interest is the study of its effects on plant growth and development, as it is a synthetic derivative of indole-3-acetic acid, a plant hormone that regulates growth and development. Additionally, further research is needed to fully characterize the mechanism of action and biochemical and physiological effects of the compound.
Synthesemethoden
The synthesis of [2-(2-chloro-5-methylsulfonylanilino)-2-oxoethyl] 2-(1H-indol-3-yl)acetate involves the reaction of 2-chloro-5-methylsulfonylaniline with ethyl 2-(1H-indol-3-yl)acetate in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution of the chloride group on the aniline with the ester group on the acetate. The resulting compound is then purified by column chromatography.
Wissenschaftliche Forschungsanwendungen
[2-(2-chloro-5-methylsulfonylanilino)-2-oxoethyl] 2-(1H-indol-3-yl)acetate has been used in a variety of scientific research applications. One area of interest is cancer research, as the compound has been shown to inhibit the growth of cancer cells in vitro. Specifically, it has been shown to inhibit the activity of the enzyme indoleamine 2,3-dioxygenase (IDO), which is involved in the regulation of the immune response to cancer cells. Other potential applications include the study of plant growth and development, as well as the treatment of autoimmune diseases.
Eigenschaften
IUPAC Name |
[2-(2-chloro-5-methylsulfonylanilino)-2-oxoethyl] 2-(1H-indol-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O5S/c1-28(25,26)13-6-7-15(20)17(9-13)22-18(23)11-27-19(24)8-12-10-21-16-5-3-2-4-14(12)16/h2-7,9-10,21H,8,11H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKZLPQQLRVDWNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)Cl)NC(=O)COC(=O)CC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-methoxyphenyl)methylamino]-N-(2-methylcyclohexyl)propanamide](/img/structure/B7452986.png)
![[2-oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] (E)-2-cyano-3-[1-(4-ethoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoate](/img/structure/B7452987.png)
![[2-(Furan-2-ylmethylamino)-2-oxoethyl] 2-[(4-methylsulfanyl-3-nitrophenyl)sulfonylamino]acetate](/img/structure/B7452989.png)
![[2-[4-(2,4-Dimethylphenyl)sulfonylpiperazin-1-yl]-2-oxoethyl] 5-methylpyrazine-2-carboxylate](/img/structure/B7452990.png)
![N'-[2-[[5-(2-methoxyethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]-4-nitrobenzohydrazide](/img/structure/B7452994.png)

![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 1-benzyl-6-oxopyridazine-3-carboxylate](/img/structure/B7453016.png)
![[1-(3,4-Dimethylphenyl)-1-oxopropan-2-yl] 1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate](/img/structure/B7453021.png)
![N-[(2-fluorophenyl)carbamoyl]-2-(3H-[1,2,4]triazolo[4,3-a]benzimidazol-1-ylsulfanyl)acetamide](/img/structure/B7453026.png)
![5-[3-[(E)-[4-(difluoromethoxy)phenyl]methylideneamino]-2-(oxolan-2-ylmethylimino)-1,3-thiazol-4-yl]-2-hydroxybenzamide](/img/structure/B7453027.png)
![4-bromo-N-[3-oxo-3-(3-piperidin-1-ylsulfonylanilino)propyl]benzamide](/img/structure/B7453035.png)
![[2-Oxo-2-(4-piperidin-1-ylsulfonylphenyl)ethyl] 2-benzamido-3-methylbutanoate](/img/structure/B7453040.png)
![N-(2,1,3-benzothiadiazol-4-yl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B7453056.png)